molecular formula C5H4N4S B13099868 [1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine CAS No. 36258-90-9

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine

Cat. No.: B13099868
CAS No.: 36258-90-9
M. Wt: 152.18 g/mol
InChI Key: WKUNEHZJSODYDO-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science This compound features a unique structure that combines a thiadiazole ring fused with a pyridine ring, which imparts distinct electronic and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine typically involves the annulation of a thiadiazole ring onto a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells . The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine stands out due to its unique fusion of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and chemical properties. This fusion enhances its potential for use in electronic materials and as a versatile building block in organic synthesis.

Properties

CAS No.

36258-90-9

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

thiadiazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C5H4N4S/c6-5-4-3(1-2-7-5)10-9-8-4/h1-2H,(H2,6,7)

InChI Key

WKUNEHZJSODYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SN=N2)N

Origin of Product

United States

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